molecular formula C20H26BrClN2O7 B13900015 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium

Cat. No.: B13900015
M. Wt: 521.8 g/mol
InChI Key: JXCKZXHCJOVIAV-UHFFFAOYSA-N
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Description

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium is a complex organic compound that features an indole moiety substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The bromine and chlorine substitutions enhance the compound’s binding affinity and specificity . The glycosylated portion of the molecule may facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium is unique due to its combination of halogenated indole and glycosylated moieties, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKZXHCJOVIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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